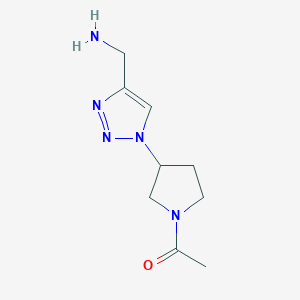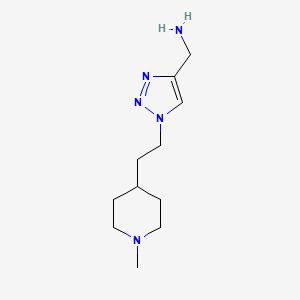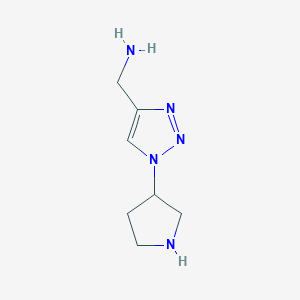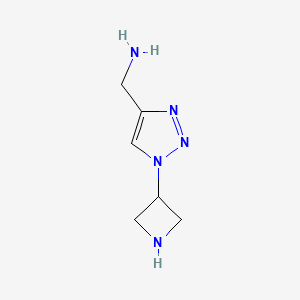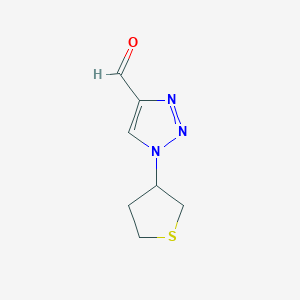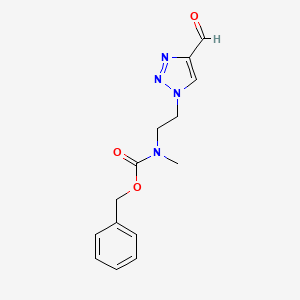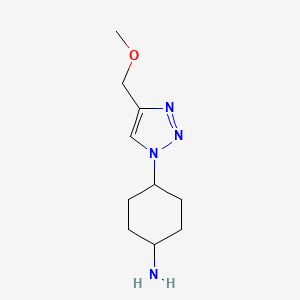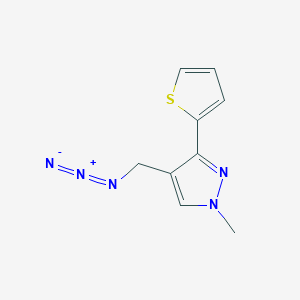
4-(azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole
Descripción general
Descripción
4-(Azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole (AMTP) is a heterocyclic compound that has been studied for its potential applications in the field of scientific research. AMTP is a small molecule derived from pyrazole, a five-membered aromatic heterocyclic compound, and is composed of an azide group, a methyl group, and a thiophene group. AMTP has been the subject of various scientific studies due to its unique properties, which make it an attractive molecule for a variety of research applications. In
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
The thiophene moiety in the compound is known for its wide range of therapeutic properties, including anticancer activity. Thiophene derivatives have been shown to inhibit various cancer cell lines, making them valuable in the synthesis of new anticancer drugs . The azide group in the compound could be used for click chemistry applications, potentially leading to the development of targeted cancer therapies .
Anti-Inflammatory and Analgesic Applications
Thiophene derivatives are also recognized for their anti-inflammatory and analgesic effects. The compound could be investigated for its potential to act as a nonsteroidal anti-inflammatory drug (NSAID), providing a new avenue for pain management and inflammation control .
Antimicrobial and Antifungal Activity
The structural combination of thiophene and pyrazole has been associated with antimicrobial and antifungal activities. This compound could be explored for its efficacy against a range of pathogenic microorganisms, contributing to the development of new antibiotics .
Material Science: Organic Semiconductors
Thiophene-based molecules play a significant role in the advancement of organic semiconductors. The compound’s structure could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), enhancing electronic device performance .
Enzyme Inhibition for Disease Treatment
Compounds containing thiophene have been reported to inhibit various enzymes, which is crucial in the treatment of diseases like Alzheimer’s and Parkinson’s. Research into the enzyme inhibitory properties of this compound could lead to breakthroughs in neurodegenerative disease treatment .
Drug Design and Discovery
The compound’s unique structure, featuring both azide and thiophene groups, makes it an excellent candidate for drug design and discovery. It can be used to create combinatorial libraries and aid in the search for lead molecules with effective pharmacological activity .
Propiedades
IUPAC Name |
4-(azidomethyl)-1-methyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-14-6-7(5-11-13-10)9(12-14)8-3-2-4-15-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIOCYJZUAXWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




